molecular formula C14H18N4O2S B2683495 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396850-33-1

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2683495
CAS No.: 1396850-33-1
M. Wt: 306.38
InChI Key: QCYAPVJLJJSNNQ-UHFFFAOYSA-N
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Description

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a pyrimidine ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final step involves coupling the pyrimidine and thiophene rings with the urea moiety using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: It may contribute to the electronic properties of materials through its conjugated system, facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both pyrimidine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-10-11(2)17-9-18(13(10)19)6-5-15-14(20)16-8-12-4-3-7-21-12/h3-4,7,9H,5-6,8H2,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAPVJLJJSNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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